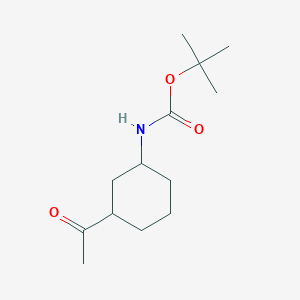

N-Boc-3-acetylcyclohexylamine

Description

N-Boc-3-acetylcyclohexylamine is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom and an acetyl substituent at the 3-position of the cyclohexane ring. This compound is primarily utilized in organic synthesis as an intermediate for peptide coupling, drug discovery, or other reactions requiring amine protection. The Boc group enhances stability under acidic or basic conditions, while the acetyl moiety may influence steric and electronic properties.

Properties

IUPAC Name |

tert-butyl N-(3-acetylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOCBLMTJDGHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-acetylcyclohexylamine typically involves the protection of 3-acetylcyclohexylamine with di-tert-butyl dicarbonate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions are mild, often performed at room temperature, and yield the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and reduced reaction times. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the process by enabling continuous deprotection of the Boc group.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-acetylcyclohexylamine undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid or catalytic hydrogenation.

Substitution: Reaction with electrophiles to introduce various functional groups.

Oxidation and Reduction: Transformation of the acetyl group to other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Deprotection: 3-acetylcyclohexylamine.

Substitution: Various substituted cyclohexylamines.

Oxidation and Reduction: Alcohols, ketones, or other functionalized cyclohexylamines.

Scientific Research Applications

N-Boc-3-acetylcyclohexylamine is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of peptide and protein analogs.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-3-acetylcyclohexylamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various chemical transformations, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-3-acetylcyclohexylamine with two structurally related amines from the provided evidence: Allylcyclohexylamine (CAS# 6628-00-8) and N-[3-(allyloxy)benzyl]-N-cyclohexylamine (CAS# 797013-25-3).

Molecular and Functional Group Analysis

Key Differences:

Functional Groups: The Boc and acetyl groups in this compound provide steric protection and modulate reactivity, making it suitable for stepwise synthesis. In contrast, allyl groups in Allylcyclohexylamine and N-[3-(allyloxy)benzyl]-N-cyclohexylamine enable participation in click chemistry or polymerization reactions.

Molecular Weight and Solubility :

- This compound (MW ~241) has intermediate molecular weight compared to Allylcyclohexylamine (MW 139) and N-[3-(allyloxy)benzyl]-N-cyclohexylamine (MW 245). Higher molecular weight in the latter may reduce solubility in polar solvents .

Synthetic Utility: Allylcyclohexylamine is noted for its role in organic synthesis and catalysis due to its simple structure and reactive allyl group . this compound’s Boc group allows selective deprotection, enabling its use in multi-step syntheses.

Biological Activity

N-Boc-3-acetylcyclohexylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, an acetyl group, and a cyclohexylamine moiety. The molecular formula is C_{12}H_{21}N_{1}O_{2}, and its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential applications in pharmacology. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Research indicates that derivatives of cyclohexylamines can have neuroprotective effects, possibly related to their ability to modulate neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : There is evidence suggesting that cyclohexylamines can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Case Studies and Experimental Data

A number of studies have explored the biological activities of this compound. Below is a summary table of key findings:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by 30%. |

| Study 3 | Neuroprotection | Improved neuronal survival in vitro under oxidative stress conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.